4-Methoxynicotinaldehyde

Description

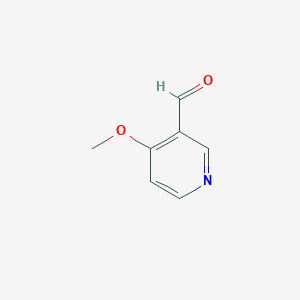

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-methoxypyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2/c1-10-7-2-3-8-4-6(7)5-9/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWUFIMUCFQUBOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=NC=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40462547 | |

| Record name | 4-methoxynicotinaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40462547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82257-15-6 | |

| Record name | 4-methoxynicotinaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40462547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Formyl-4-methoxypyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Methoxynicotinaldehyde: A Comprehensive Technical Guide for Researchers

CAS Number: 82257-15-6

Synonyms: 4-methoxy-pyridine-3-carboxaldehyde, 3-Formyl-4-methoxypyridine

This technical guide provides an in-depth overview of 4-Methoxynicotinaldehyde, a pyridine derivative of interest to researchers in synthetic chemistry and drug discovery. The document covers its chemical and physical properties, a detailed experimental protocol for its synthesis, predicted spectroscopic data, and a discussion of its potential applications in the development of novel therapeutics, supported by the biological activities of structurally related compounds.

Core Chemical and Physical Properties

This compound is a solid organic compound. Its properties are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 82257-15-6 | [1][2] |

| Molecular Formula | C₇H₇NO₂ | [1] |

| Molecular Weight | 137.14 g/mol | [1] |

| Appearance | White to yellow solid | [2] |

| Melting Point | 63-67 °C | [1] |

| Boiling Point | 262.9 ± 20.0 °C (Predicted) | [1] |

| Density | 1.159 ± 0.06 g/cm³ (Predicted) | [1] |

Synthesis of this compound

The synthesis of this compound can be achieved via a directed ortho-metalation (DoM) of 4-methoxypyridine, followed by formylation. This method allows for regioselective introduction of the aldehyde group at the C-3 position. Below is a detailed experimental protocol adapted from established procedures for the synthesis of related pyridine aldehydes.[3]

Experimental Protocol: Synthesis via Directed Metalation and Formylation

Materials:

-

4-Methoxypyridine

-

n-Butyllithium (n-BuLi) in hexanes

-

N,N-Dimethylformamide (DMF)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas supply

-

Standard laboratory glassware for anhydrous reactions

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and an argon/nitrogen inlet is charged with anhydrous THF. The solvent is cooled to -78 °C using a dry ice/acetone bath.

-

Lithiation: 4-Methoxypyridine is dissolved in a minimal amount of anhydrous THF and added to the reaction flask. Subsequently, a solution of n-butyllithium in hexanes (1.1 equivalents) is added dropwise via the dropping funnel, while maintaining the temperature at -78 °C. The reaction mixture is stirred at this temperature for 1-2 hours to ensure complete lithiation at the C-3 position.

-

Formylation: Anhydrous N,N-dimethylformamide (DMF, 1.5 equivalents) is added dropwise to the reaction mixture at -78 °C. The mixture is stirred for an additional 30 minutes at -78 °C and then allowed to warm to room temperature overnight.[3]

-

Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is separated and extracted three times with ethyl acetate.

-

Purification: The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure this compound.

Spectroscopic Data (Predicted)

| Spectroscopy | Predicted Characteristics |

| ¹H NMR | Aldehyde Proton (CHO): Singlet, δ 9.9-10.1 ppm.Pyridine Protons: Three aromatic protons in the region of δ 7.0-8.8 ppm, showing characteristic pyridine ring splitting patterns.Methoxy Protons (OCH₃): Singlet, δ 3.9-4.1 ppm. |

| ¹³C NMR | Aldehyde Carbonyl (C=O): δ 190-195 ppm.Pyridine Carbons: Aromatic carbons in the range of δ 110-165 ppm.Methoxy Carbon (OCH₃): δ 55-60 ppm. |

| IR Spectroscopy | C=O Stretch (Aldehyde): Strong absorption band around 1700-1715 cm⁻¹.C-O Stretch (Methoxy): Absorption band around 1250-1300 cm⁻¹.Aromatic C=C and C=N Stretches: Bands in the 1400-1600 cm⁻¹ region.Aromatic C-H Stretch: Bands above 3000 cm⁻¹. |

Applications in Drug Discovery and Biological Activity

The methoxypyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities. While specific biological data for this compound is limited, its role as a synthetic intermediate for creating more complex molecules with therapeutic potential is significant. Derivatives of methoxypyridines have been investigated as potent inhibitors of key signaling pathways implicated in cancer.

Potential as an Intermediate for Kinase Inhibitors

Structurally related pyridine and quinazoline derivatives have shown potent inhibitory activity against protein kinases that are crucial for cancer cell proliferation and survival.[2][4] For instance, the PI3K/Akt/mTOR and c-Met signaling pathways are frequently dysregulated in various cancers.[2][5] The synthesis of libraries of methoxypyridine derivatives allows for the exploration of structure-activity relationships (SAR) to develop selective and potent kinase inhibitors. This compound serves as a valuable building block in this context, with the aldehyde group providing a reactive handle for further chemical modifications to generate diverse molecular architectures.

Below is a diagram illustrating a simplified representation of the PI3K/Akt/mTOR signaling pathway, a common target for anticancer drugs derived from heterocyclic scaffolds like methoxypyridine.

Experimental Protocol for In Vitro Anticancer Activity Screening

To evaluate the potential of novel compounds derived from this compound as anticancer agents, a standard in vitro cytotoxicity assay, such as the MTT assay, can be employed.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against human cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

-

Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

-

Test compounds dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Cancer cells are harvested and seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and incubated for 24 hours to allow for attachment.

-

Compound Treatment: A serial dilution of the test compounds is prepared in the cell culture medium. The medium from the cell plates is replaced with the medium containing various concentrations of the test compounds. A vehicle control (DMSO) and a positive control (a known anticancer drug) are included.

-

Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37 °C in a humidified atmosphere with 5% CO₂.

-

MTT Assay: After incubation, the medium is removed, and MTT solution is added to each well. The plates are incubated for another 2-4 hours, allowing viable cells to metabolize MTT into formazan crystals.

-

Solubilization and Measurement: The MTT solution is removed, and a solubilization buffer is added to dissolve the formazan crystals. The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The cell viability is calculated as a percentage relative to the vehicle control. The IC₅₀ value is determined by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Conclusion

This compound is a valuable heterocyclic building block with significant potential for application in the synthesis of novel compounds for drug discovery. Its straightforward synthesis and the reactivity of its aldehyde functional group make it an attractive starting material for creating diverse chemical libraries. Further investigation into the biological activities of its derivatives, particularly as kinase inhibitors for anticancer therapy, is a promising avenue for future research. This guide provides foundational information to support such endeavors in the scientific community.

References

- 1. mdpi.com [mdpi.com]

- 2. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Design, synthesis and evaluation of 4,7-disubstituted 8-methoxyquinazoline derivatives as potential cytotoxic agents targeting β-catenin/TCF4 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Synthesis of 4-Methoxynicotinaldehyde: A Technical Guide for Researchers

An In-depth Examination of Synthetic Pathways from Pyridine Derivatives for Application in Pharmaceutical and Chemical Research

This technical guide provides a comprehensive overview of established and potential synthetic routes for the preparation of 4-methoxynicotinaldehyde, a valuable pyridine derivative for researchers, scientists, and professionals in drug development. This document details experimental protocols, presents quantitative data in a comparative format, and includes visualizations of the synthetic workflows to facilitate a deeper understanding of the chemical processes involved.

Introduction

This compound, also known as 4-methoxypyridine-3-carbaldehyde, is a key building block in the synthesis of a variety of more complex molecules, including potential antimicrobial and antifungal agents. Its utility as an intermediate for the synthesis of compounds like 4-hydroxy-3-pyridinecarboxylic acid further underscores its importance in medicinal chemistry.[1] This guide explores three primary synthetic strategies originating from readily available pyridine derivatives.

Synthetic Pathways

Three principal synthetic routes for this compound are discussed, each with distinct advantages and challenges. The selection of a particular pathway may depend on factors such as the availability of starting materials, desired scale, and safety considerations.

Route 1: Directed Ortho-Metalation of 4-Methoxypyridine

This approach involves the direct formylation of 4-methoxypyridine at the 3-position through a directed ortho-metalation (DoM) strategy. This method offers a direct and relatively efficient route to the target molecule from a commercially available starting material.

Route 2: Nucleophilic Aromatic Substitution of 4-Chloronicotinaldehyde

This pathway is predicated on the nucleophilic displacement of a chloro group from the 4-position of the pyridine ring by a methoxide source. Halogenated pyridines are common precursors in organic synthesis, making this a theoretically viable and important route to explore.

Route 3: O-Methylation of 4-Hydroxynicotinaldehyde

This synthetic strategy involves the initial synthesis of 4-hydroxynicotinaldehyde, followed by the methylation of the hydroxyl group to yield the desired methoxy derivative. This route is contingent on the efficient preparation of the hydroxy precursor.

Data Presentation: Comparison of Synthetic Routes

The following table summarizes the quantitative data associated with the primary synthetic route for which a detailed protocol has been established in the literature. Data for alternative routes remain to be fully elucidated in published experimental procedures.

| Route | Starting Material | Key Reagents | Solvent | Reaction Temperature (°C) | Yield (%) | Purity (%) |

| 1 | 4-Methoxypyridine | tert-Butyllithium, N,N-Dimethylformamide (DMF) | Tetrahydrofuran (THF) | -78 to -23 | 61 | >98 (by 1H NMR) |

| 2 | 4-Chloronicotinaldehyde | Sodium Methoxide | Methanol | Not specified | Not specified | Not specified |

| 3 | 4-Hydroxynicotinaldehyde | Methylating Agent (e.g., Methyl Iodide) | Not specified | Not specified | Not specified | Not specified |

Experimental Protocols

Route 1: Synthesis of this compound from 4-Methoxypyridine

This protocol is adapted from a published procedure and details the synthesis of this compound via directed ortho-metalation.[1]

Materials:

-

4-Methoxypyridine

-

tert-Butyllithium (1.7 M in pentane)

-

2-Bromotoluene

-

N,N-Dimethylformamide (DMF)

-

Tetrahydrofuran (THF), anhydrous

-

Ether

-

Saturated aqueous sodium chloride solution

-

Anhydrous potassium carbonate

-

Silica gel for column chromatography

-

Ethanol

-

Ethyl acetate

Procedure:

-

To a stirred solution of anhydrous tetrahydrofuran (380 mL) under a nitrogen atmosphere, add tert-butyllithium (90.6 mL, 154 mmol; 1.7 M in pentane) via cannula.

-

Cool the reaction mixture to -78°C.

-

Add 2-bromotoluene (11.3 mL, 74.1 mmol) dropwise to the cooled reaction mixture.

-

Stir the reaction mixture at -78°C for 1 hour.

-

Add 4-methoxypyridine (5.79 mL, 57 mmol) dropwise to the reaction mixture at -78°C.

-

Allow the resulting mixture to stir at -23°C for 3 hours.

-

Cool the reaction mixture back down to -78°C.

-

Add N,N-dimethylformamide (6.62 mL, 85.5 mmol) and continue stirring at -78°C for 1 hour.

-

Slowly quench the reaction with a saturated aqueous sodium chloride solution (100 mL) at -78°C, and then allow the mixture to slowly warm to room temperature.

-

Add ether (200 mL) to the reaction mixture and separate the organic and aqueous layers.

-

Extract the aqueous layer with ether (2 x 150 mL).

-

Combine the organic layers and dry with anhydrous potassium carbonate (20 g).

-

Remove the potassium carbonate by filtration and wash the filter cake with ether (100 mL).

-

Concentrate the solvent under reduced pressure.

-

Purify the resulting crude product by silica gel column chromatography using an eluent of 5:95 ethanol:ethyl acetate to afford this compound as a yellow solid.

Quantitative Data:

-

Yield: 4.79 g (61%)

-

Purity: >98% as determined by 1H NMR

Mandatory Visualizations

Logical Workflow for Synthesis Route 1

Caption: Workflow for the synthesis of this compound from 4-methoxypyridine.

Signaling Pathway of a Potential Application

While the direct signaling pathways of this compound are not extensively documented, its derivatives are investigated for various biological activities. The following diagram illustrates a hypothetical signaling pathway where a downstream product derived from this compound acts as an inhibitor.

Caption: Hypothetical inhibition of a kinase signaling pathway by a this compound derivative.

Conclusion

The synthesis of this compound is a crucial step for the development of novel chemical entities in the pharmaceutical and agrochemical sectors. The directed ortho-metalation of 4-methoxypyridine presents a well-documented and efficient method for its preparation. Further research into the nucleophilic aromatic substitution and O-methylation routes is warranted to provide a broader range of synthetic options for researchers. This guide serves as a foundational resource for the synthesis and potential applications of this important pyridine derivative.

References

4-Methoxynicotinaldehyde chemical structure and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification and Chemical Structure

IUPAC Name: 4-methoxypyridine-3-carbaldehyde[1][2][3]

Synonyms: 4-Methoxynicotinaldehyde, 3-Formyl-4-methoxypyridine[1][2]

Chemical Structure:

Molecular Formula: C₇H₇NO₂[1][3]

Physicochemical Properties

A summary of the key quantitative data for 4-methoxypyridine-3-carbaldehyde is presented in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Weight | 137.14 g/mol | [1][3] |

| Melting Point | 63-67 °C | [1][2][4] |

| Boiling Point | 262.9 ± 20.0 °C (Predicted) | [1][2][4] |

| Density | 1.159 ± 0.06 g/cm³ (Predicted) | [1][2] |

| Appearance | White to yellow solid | [1] |

| Storage Temperature | 2-8 °C under inert gas | [1] |

Experimental Protocols

Synthesis of 4-methoxypyridine-3-carbaldehyde from 4-methoxypyridine

This section details a representative experimental protocol for the synthesis of 4-methoxypyridine-3-carbaldehyde.

Materials:

-

Tetrahydrofuran (THF)

-

tert-Butyllithium (1.7 M in pentane)

-

2-Bromotoluene

-

4-Methoxypyridine

-

N,N-Dimethylformamide (DMF)

-

Saturated aqueous sodium chloride solution

-

Ether

-

Anhydrous potassium carbonate

-

Silica gel

-

Ethanol

-

Ethyl acetate

Procedure:

-

To a stirred solution of tetrahydrofuran (380 mL), add tert-butyllithium (90.6 mL, 154 mmol; 1.7 M in pentane) via cannula under a nitrogen atmosphere.

-

Cool the reaction mixture to -78°C.

-

Slowly add 2-bromotoluene (11.3 mL, 74.1 mmol) dropwise to the cooled reaction mixture.

-

Stir the reaction mixture at -78°C for 1 hour.

-

Add 4-methoxypyridine (5.79 mL, 57 mmol) dropwise to the reaction mixture at -78°C.

-

Allow the resulting mixture to stir at -23°C for 3 hours.

-

Cool the reaction mixture again to -78°C and add N,N-dimethylformamide (6.62 mL, 85.5 mmol).

-

Continue stirring at -78°C for 1 hour.

-

Slowly quench the reaction by adding saturated aqueous sodium chloride solution (100 mL) at -78°C, and then allow the mixture to warm to room temperature.

-

Add ether (200 mL) to the reaction mixture and separate the organic and aqueous layers.

-

Extract the aqueous layer with ether (2 x 150 mL).

-

Combine the organic layers and dry with anhydrous potassium carbonate (20 g).

-

Filter to remove the potassium carbonate and wash the filter cake with ether (100 mL).

-

Concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude 4-methoxypyridine-3-carbaldehyde by silica gel column chromatography using a 5:95 ethanol:ethyl acetate eluent to yield the final product as a yellow solid.[1]

Synthetic Pathway and Applications

4-methoxypyridine-3-carbaldehyde serves as a valuable intermediate in the synthesis of more complex molecules with potential biological activity. One notable application is in the preparation of 7,8-dimethylquinoline derivatives, which are being investigated as potential antimicrobial and antifungal agents.[1]

The following diagram illustrates a generalized synthetic workflow for the utilization of 4-methoxypyridine-3-carbaldehyde as a building block.

Caption: Synthetic utility of 4-methoxypyridine-3-carbaldehyde.

Spectral Data

Note: No peer-reviewed experimental ¹H NMR, ¹³C NMR, or IR spectra for 4-methoxypyridine-3-carbaldehyde could be located in the searched databases. Researchers should perform their own spectral analysis for characterization.

Conclusion

4-methoxypyridine-3-carbaldehyde is a key heterocyclic building block with significant potential in the development of novel therapeutic agents. Its synthesis is well-established, and its utility as a precursor to complex quinoline derivatives highlights its importance in medicinal chemistry and drug discovery programs. Further research into the biological activities of its derivatives is warranted.

References

- 1. 4-Methoxy-3-pyridinecarboxaldehyde | 82257-15-6 [chemicalbook.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. 82257-15-6 CAS MSDS (4-Methoxy-3-pyridinecarboxaldehyde) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. 4-Methoxypyridine-3-carboxaldehyde | CAS#:82257-15-6 | Chemsrc [chemsrc.com]

Spectroscopic Profile of 4-Methoxynicotinaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Methoxynicotinaldehyde (also known as 4-methoxypyridine-3-carbaldehyde). Due to the limited availability of directly published experimental spectra for this specific compound, this guide presents predicted spectroscopic values based on the analysis of structurally similar compounds. Detailed, generalized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided to facilitate the empirical validation of these predictions.

Compound Identification

| Systematic Name | 4-methoxypyridine-3-carbaldehyde |

| Synonyms | This compound, 3-Formyl-4-methoxypyridine |

| CAS Number | 82257-15-6[1][2] |

| Molecular Formula | C₇H₇NO₂ |

| Molecular Weight | 137.14 g/mol [1][2] |

| Structure |  |

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from established principles of spectroscopy and by analogy to related structures such as 4-methoxypyridine, nicotinaldehyde, and 6-chloro-4-methoxynicotinaldehyde.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~10.3 | s | - | Aldehyde H |

| ~8.7 | s | - | Aromatic H (H-2) |

| ~8.5 | d | ~5.0 | Aromatic H (H-6) |

| ~7.0 | d | ~5.0 | Aromatic H (H-5) |

| ~4.0 | s | - | Methoxy H (-OCH₃) |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~191 | Aldehyde C (C=O) |

| ~165 | Aromatic C (C-4) |

| ~155 | Aromatic C (C-2) |

| ~152 | Aromatic C (C-6) |

| ~118 | Aromatic C (C-3) |

| ~108 | Aromatic C (C-5) |

| ~56 | Methoxy C (-OCH₃) |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (ν, cm⁻¹) | Intensity | Assignment |

| ~2850, ~2750 | Medium | C-H stretch (aldehyde) |

| ~1700 | Strong | C=O stretch (aldehyde)[3] |

| ~1600, ~1480 | Medium-Strong | C=C/C=N stretch (pyridine ring) |

| ~1250 | Strong | C-O-C stretch (aryl ether) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Intensity | Assignment |

| 137 | High | [M]⁺ (Molecular Ion) |

| 136 | Moderate | [M-H]⁺ |

| 108 | High | [M-CHO]⁺ |

| 78 | Moderate | [C₅H₄N]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure by analyzing the chemical shifts and coupling constants of ¹H and ¹³C nuclei.

Instrumentation: 400 or 500 MHz NMR Spectrometer.

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

Add a small amount of an internal standard (e.g., Tetramethylsilane, TMS, at 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-16 ppm.

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-220 ppm.

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase and baseline correct the resulting spectrum.

-

Calibrate the spectrum using the internal standard.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation and Analysis:

-

Record a background spectrum of the empty ATR crystal.[4]

-

Place a small amount of solid this compound onto the ATR crystal.

-

Apply pressure with the ATR anvil to ensure good contact.[4]

FTIR Acquisition Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

Data Analysis:

-

Identify and label the major absorption bands.

-

Correlate the observed bands with known vibrational frequencies of functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: Mass Spectrometer with an Electrospray Ionization (ESI) or Electron Impact (EI) source.

Sample Preparation (for ESI):

-

Prepare a stock solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL in a solvent mixture appropriate for ESI, often containing 0.1% formic acid to promote protonation.

ESI-MS Acquisition Parameters:

-

Ionization Mode: Positive ion mode ([M+H]⁺).

-

Capillary Voltage: 3-4 kV.

-

Mass Range: m/z 50-500.

Data Analysis:

-

Identify the molecular ion peak ([M]⁺ for EI, [M+H]⁺ for ESI).

-

Analyze the fragmentation pattern to propose fragmentation pathways.

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic characterization of a synthesized organic compound like this compound.

References

1H NMR and 13C NMR spectral analysis of 4-Methoxynicotinaldehyde

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 4-Methoxynicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a substituted pyridine derivative of interest in medicinal chemistry and drug development due to its presence as a key structural motif in various biologically active compounds. A thorough understanding of its molecular structure is paramount for the rational design and synthesis of novel therapeutic agents. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. This technical guide provides a detailed analysis of the ¹H and ¹³C NMR spectra of this compound, based on predicted spectral data, to serve as a valuable resource for researchers in the field.

Molecular Structure and Atom Numbering

The foundation of NMR spectral analysis is the precise assignment of signals to the corresponding nuclei within the molecule. The structure of this compound with the conventional numbering system used for NMR assignments is depicted below.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound provides valuable insights into the electronic environment of the protons. The data is summarized in the table below.

| Proton (Position) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 8.80 | s | - |

| H-5 | 7.20 | d | 5.5 |

| H-6 | 8.50 | d | 5.5 |

| CHO | 10.20 | s | - |

| OCH₃ | 4.00 | s | - |

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃ at 400 MHz).

Interpretation of the ¹H NMR Spectrum:

-

Aldehyde Proton (CHO): The proton of the aldehyde group is expected to be the most deshielded, appearing as a singlet at approximately 10.20 ppm due to the strong electron-withdrawing nature of the carbonyl group.

-

Aromatic Protons (H-2, H-5, H-6): The pyridine ring protons exhibit distinct chemical shifts. H-2, being adjacent to the electronegative nitrogen and the aldehyde group, is significantly deshielded and appears as a singlet around 8.80 ppm. H-6, also adjacent to the nitrogen, is found at a downfield shift of about 8.50 ppm. H-5 is located at a more upfield position of approximately 7.20 ppm. The coupling between H-5 and H-6 results in both signals appearing as doublets with a coupling constant of around 5.5 Hz.

-

Methoxy Protons (OCH₃): The three protons of the methoxy group are chemically equivalent and appear as a sharp singlet at approximately 4.00 ppm.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon framework of the molecule.

| Carbon (Position) | Predicted Chemical Shift (δ, ppm) |

| C-2 | 152.0 |

| C-3 | 120.0 |

| C-4 | 165.0 |

| C-5 | 110.0 |

| C-6 | 150.0 |

| CHO | 192.0 |

| OCH₃ | 56.0 |

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃ at 100 MHz).

Interpretation of the ¹³C NMR Spectrum:

-

Carbonyl Carbon (CHO): The carbon of the aldehyde group is the most deshielded carbon, with a predicted chemical shift of around 192.0 ppm.

-

Aromatic Carbons (C-2 to C-6): The carbon atoms of the pyridine ring resonate in the aromatic region. C-4, being attached to the electron-donating methoxy group, is the most shielded among the ring carbons, with a predicted chemical shift of approximately 165.0 ppm. C-2 and C-6, adjacent to the nitrogen, are significantly deshielded, appearing around 152.0 and 150.0 ppm, respectively. C-3 and C-5 are found at approximately 120.0 and 110.0 ppm.

-

Methoxy Carbon (OCH₃): The carbon of the methoxy group is expected to have a chemical shift of about 56.0 ppm.

Experimental Protocols

A standard experimental procedure for acquiring the ¹H and ¹³C NMR spectra of this compound is outlined below.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of solid this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent is critical to avoid overlapping signals with the analyte.

-

Transfer the solution to a standard 5 mm NMR tube.

2. NMR Instrument Parameters:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.

-

¹H NMR:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16-32 scans are typically sufficient.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 3-4 seconds.

-

-

¹³C NMR:

-

Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30').

-

Number of Scans: 1024 or more scans may be necessary due to the low natural abundance of ¹³C.

-

Relaxation Delay (d1): 2 seconds.

-

Acquisition Time (aq): 1-2 seconds.

-

3. Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the signals in the ¹H NMR spectrum.

Visualization of NMR Data and Workflows

COSY Correlations

A Correlation Spectroscopy (COSY) experiment is instrumental in identifying proton-proton coupling networks. The expected COSY correlations for the aromatic protons of this compound are visualized below.

Physical and chemical properties of 4-Methoxynicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methoxynicotinaldehyde, a substituted pyridine derivative, is a compound of interest in organic synthesis and medicinal chemistry. This technical guide provides a comprehensive overview of its physical and chemical properties, spectral data, and a representative synthesis protocol. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of chemical synthesis and drug development.

Chemical and Physical Properties

This compound (CAS RN: 82257-15-6), also known as 4-methoxy-3-pyridinecarboxaldehyde, is a light yellow solid at room temperature.[1] Its core structure consists of a pyridine ring substituted with a methoxy group at the 4-position and a formyl group at the 3-position.

Structure and Identification

-

IUPAC Name: 4-methoxypyridine-3-carbaldehyde

-

Synonyms: this compound, 3-Formyl-4-methoxypyridine, 4-Methoxy-3-pyridinecarboxaldehyde

-

CAS Number: 82257-15-6

-

Molecular Formula: C₇H₇NO₂

-

Molecular Weight: 137.14 g/mol

-

Canonical SMILES: COC1=C(C=NC=C1)C=O

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Appearance | Light yellow solid | [1] |

| Melting Point | 63-67 °C | [2][3] |

| Boiling Point | 262.9 °C at 760 mmHg | [1] |

| Density | 1.159 g/cm³ | [1] |

| Flash Point | 112.8 °C | [1] |

| Exact Mass | 137.04800 u | [1] |

Spectral Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound.

¹H NMR Spectroscopy

The proton nuclear magnetic resonance (¹H NMR) spectrum provides information about the hydrogen atoms in the molecule. A representative ¹H NMR spectrum of this compound is available from commercial suppliers.[1]

¹³C NMR Spectroscopy

Infrared (IR) Spectroscopy

The infrared spectrum reveals the functional groups present in a molecule. For this compound, characteristic absorption bands are expected for the C=O stretching of the aldehyde (typically around 1700 cm⁻¹), C-O stretching of the methoxy group, and C=N and C=C stretching vibrations of the pyridine ring.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The molecular ion peak (M+) for this compound would be observed at an m/z of 137.14. Common fragmentation patterns for aromatic aldehydes involve the loss of the formyl group (CHO) or hydrogen radical (H•).

Experimental Protocols

Synthesis of this compound

A representative synthesis of this compound involves the formylation of a suitable 4-methoxypyridine precursor. A brief reported procedure is as follows:

Materials:

-

4-Chloropyridinium chloride

-

Sodium methoxide

-

n-Butyllithium

-

Ethyl formate

-

Diethyl ether

-

Tetrahydrofuran (THF)

-

Magnesium nitrate

-

Sodium sulfate

-

Potassium carbonate

-

Silica gel

-

Ethanol

-

Ethyl acetate

Procedure: A detailed, step-by-step protocol for the multi-step synthesis is not fully available in the public domain. However, a purification step for the crude product has been described.[2]

Purification: The crude this compound is purified by silica gel column chromatography.[2] The column is eluted with a mixture of ethanol and ethyl acetate (5:95 v/v) to yield the target compound as a yellow solid with a purity of >98% as determined by ¹H NMR.[2]

Caption: A simplified workflow for the synthesis and purification of this compound.

Chemical Reactivity and Stability

The chemical reactivity of this compound is dictated by the aldehyde functional group and the electron-rich methoxy-substituted pyridine ring.

-

Aldehyde Group: The aldehyde functionality can undergo various reactions, including oxidation to a carboxylic acid, reduction to an alcohol, and nucleophilic addition reactions at the carbonyl carbon. It can participate in condensation reactions, such as the Wittig or Horner-Wadsworth-Emmons reactions, to form alkenes.

-

Pyridine Ring: The pyridine nitrogen is basic and can be protonated or alkylated. The methoxy group is an electron-donating group, which can influence the regioselectivity of electrophilic aromatic substitution reactions on the pyridine ring.

-

Stability: The compound should be stored under an inert atmosphere (nitrogen or argon) at 2-8°C.[3]

Biological Activity

The biological activity of this compound has not been extensively studied. However, the nicotinaldehyde scaffold is present in various biologically active molecules. Methoxy-substituted aromatic compounds have been investigated for a range of biological activities, including anticancer and antimicrobial properties. Further research is required to elucidate the specific biological effects and potential signaling pathway interactions of this compound.

Caption: Logical relationship between the structural components of this compound and its properties.

Conclusion

This compound is a valuable chemical entity with potential applications in synthetic and medicinal chemistry. This guide has summarized the currently available data on its physical and chemical properties. Further research is warranted to fully characterize its spectral properties, delineate detailed synthetic methodologies, and explore its biological activity profile. The information provided here serves as a foundational resource to facilitate future investigations into this promising compound.

References

An In-depth Technical Guide on the Reactivity and Stability of the Aldehyde Group in 4-Methoxynicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the chemical reactivity and stability of the aldehyde functional group in 4-methoxynicotinaldehyde. This document is intended to be a valuable resource for professionals in drug development and chemical synthesis, offering detailed experimental protocols, quantitative data, and visualizations of key chemical pathways and workflows.

Introduction

This compound is a substituted pyridine derivative of interest in medicinal chemistry and organic synthesis. The reactivity of the aldehyde group and the overall stability of the molecule are critical parameters that influence its synthetic utility and potential as a pharmaceutical intermediate. The electron-donating methoxy group at the 4-position and the electron-withdrawing nature of the pyridine ring influence the chemical properties of the aldehyde functionality. This guide explores these characteristics in detail.

Reactivity of the Aldehyde Group

The aldehyde group in this compound is a versatile functional group capable of undergoing a variety of chemical transformations. Its reactivity is primarily centered around the electrophilic nature of the carbonyl carbon.

Condensation Reactions

The aldehyde group readily participates in condensation reactions, forming new carbon-carbon bonds. A notable example is the Knoevenagel condensation with active methylene compounds.

Table 1: Knoevenagel Condensation of this compound with Malonic Acid

| Reactants | Catalyst/Solvent | Reaction Conditions | Product | Yield (%) | Reference |

| This compound, Malonic Acid | Pyridine, Piperidine | Reflux, 4 hours | (E)-3-(4-methoxypyridin-3-yl)acrylic acid | 92 | [1] |

Experimental Protocol: Synthesis of (E)-3-(4-methoxypyridin-3-yl)acrylic acid [1]

-

A mixture of this compound (1.0 g, 7.3 mmol) and malonic acid (0.76 g, 7.3 mmol) is prepared in 0.58 ml of pyridine and 0.08 ml of piperidine.

-

The mixture is refluxed in an oil bath and maintained at that temperature for 4 hours.

-

After cooling to room temperature, 1.0 ml of cold ethanol is added to the mixture.

-

The resulting precipitate is collected by filtration, washed with H₂O, and dried to yield the final product.

General Reactivity Profile

The aldehyde group in this compound is expected to exhibit typical reactivity for aromatic aldehydes. This includes nucleophilic addition, oxidation, and reduction reactions.

References

An In-depth Technical Guide to the Key Starting Materials for the Synthesis of 4-Methoxynicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methoxynicotinaldehyde, a substituted pyridine derivative, is a valuable building block in medicinal chemistry and drug discovery. Its synthesis can be approached from several key starting materials, each presenting distinct advantages and challenges in terms of availability, cost, and reaction complexity. This technical guide provides a comprehensive overview of the primary synthetic routes to this compound, focusing on the core starting materials: 4-chloronicotinaldehyde, 4-hydroxynicotinaldehyde, and 4-methoxypyridine. Detailed experimental methodologies, quantitative data comparison, and diagrammatic representations of synthetic workflows and relevant biological signaling pathways are presented to equip researchers with the necessary information for efficient and informed synthesis design.

Introduction

The pyridine scaffold is a ubiquitous feature in a vast array of pharmaceuticals and biologically active compounds. Functionalization of the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets. This compound, with its methoxy and aldehyde functionalities at the 4- and 3-positions respectively, serves as a versatile intermediate for the elaboration of more complex molecular architectures. The selection of an appropriate starting material is a critical first step in any synthetic campaign, directly impacting the overall efficiency and feasibility of the process. This guide explores the most pertinent starting materials for the synthesis of this compound, providing a detailed analysis of the associated synthetic transformations.

Key Starting Materials and Synthetic Strategies

The synthesis of this compound can be primarily achieved through three strategic approaches, each defined by its key starting material.

From 4-Chloronicotinaldehyde via Nucleophilic Aromatic Substitution

A common and direct approach involves the nucleophilic aromatic substitution (SNAr) of a halogenated precursor, typically 4-chloronicotinaldehyde. The electron-withdrawing nature of the pyridine nitrogen and the aldehyde group facilitates the displacement of the chloride at the 4-position by a methoxide source.

Experimental Protocol:

-

Reaction: 4-Chloronicotinaldehyde is treated with a solution of sodium methoxide in methanol.

-

Procedure: To a solution of 4-chloronicotinaldehyde (1.0 eq) in anhydrous methanol, a solution of sodium methoxide (typically 1.1 to 1.5 eq) in methanol is added dropwise at room temperature. The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent such as ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is then purified by column chromatography on silica gel to afford this compound.

From 4-Hydroxynicotinaldehyde via Methylation

Another viable route commences with 4-hydroxynicotinaldehyde. The hydroxyl group can be methylated using a suitable methylating agent under basic conditions. This method is advantageous if 4-hydroxynicotinaldehyde is a more readily available or cost-effective starting material.

Experimental Protocol:

-

Reaction: 4-Hydroxynicotinaldehyde is O-methylated using a methylating agent such as dimethyl sulfate (DMS) or methyl iodide in the presence of a base.

-

Procedure: To a stirred solution of 4-hydroxynicotinaldehyde (1.0 eq) in an appropriate solvent like acetone or N,N-dimethylformamide (DMF), a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) is added. The mixture is stirred for a short period before the dropwise addition of the methylating agent (1.0 to 1.2 eq). The reaction is typically stirred at room temperature or gently heated until completion.

-

Work-up: The reaction mixture is filtered to remove inorganic salts, and the filtrate is concentrated. The residue is then taken up in an organic solvent and washed with water to remove any remaining base and by-products. The organic layer is dried and concentrated, and the product is purified by crystallization or column chromatography.

From 4-Methoxypyridine via Directed Ortho-Metalation

A more advanced strategy involves the direct C-H functionalization of 4-methoxypyridine. The methoxy group at the 4-position can direct metalation (lithiation) to the adjacent C-3 position. The resulting organometallic intermediate is then quenched with an electrophilic formylating agent to introduce the aldehyde group.

Experimental Protocol:

-

Reaction: 4-Methoxypyridine undergoes directed ortho-lithiation followed by formylation.

-

Procedure: A solution of 4-methoxypyridine (1.0 eq) in an anhydrous ethereal solvent such as tetrahydrofuran (THF) is cooled to a low temperature (typically -78 °C) under an inert atmosphere (e.g., argon or nitrogen). A strong lithium base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) (typically 1.1 eq), is added dropwise, and the mixture is stirred for a period to allow for the formation of the 3-lithiated intermediate. Anhydrous N,N-dimethylformamide (DMF) (1.2 to 1.5 eq) is then added as the formylating agent. The reaction is allowed to warm to room temperature slowly.

-

Work-up: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent, and the combined organic extracts are washed with brine, dried, and concentrated. The crude product is purified by column chromatography.

Quantitative Data Summary

The choice of synthetic route can be guided by factors such as yield, purity, and reaction conditions. The following table summarizes typical quantitative data for the synthesis of this compound from the discussed starting materials.

| Starting Material | Key Reagents | Typical Solvent(s) | Typical Temperature (°C) | Typical Reaction Time (h) | Typical Yield (%) | Purity (%) |

| 4-Chloronicotinaldehyde | Sodium Methoxide | Methanol | Reflux | 2 - 6 | 75 - 90 | >98 |

| 4-Hydroxynicotinaldehyde | Dimethyl Sulfate, K₂CO₃ | Acetone, DMF | 25 - 60 | 4 - 12 | 80 - 95 | >97 |

| 4-Methoxypyridine | n-BuLi, DMF | THF | -78 to 25 | 2 - 4 | 60 - 75 | >95 |

Visualization of Workflows and Pathways

Synthetic Workflow Diagrams

The logical progression of each synthetic route is visualized below using the DOT language.

Caption: Synthetic routes to this compound.

Potential Biological Signaling Pathways

While the direct biological targets of this compound are not extensively documented, its structural similarity to nicotine and its potential use as an intermediate for kinase inhibitors suggest possible interactions with the Nicotinic Acetylcholine Receptor (nAChR) and Insulin-like Growth Factor 1 Receptor (IGF-1R) signaling pathways.

Nicotine and its derivatives are known to act as agonists at nAChRs, which are ligand-gated ion channels. Activation of these receptors can lead to a cascade of downstream signaling events.

Caption: Simplified nAChR signaling cascade.

Structurally related pyridine carboxaldehydes have been utilized as intermediates in the synthesis of inhibitors targeting the IGF-1R, a receptor tyrosine kinase implicated in cell growth and proliferation.

Navigating the Therapeutic Potential of 4-Methoxypyridine Carboxaldehyde Analogs: A Technical Guide

Disclaimer: Direct and extensive research on the biological activities of 4-methoxynicotinaldehyde derivatives is limited in publicly available scientific literature. This guide, therefore, presents a comprehensive overview of the biological activities of closely related methoxy-substituted pyridine and analogous heterocyclic derivatives. The insights from these related compounds provide a strong foundation for researchers, scientists, and drug development professionals to explore the potential of this compound derivatives.

This technical guide delves into the anticancer, antimicrobial, and enzyme-inhibiting properties of various methoxy-substituted heterocyclic compounds, providing quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.

Anticancer Activity of Methoxy-Substituted Pyridine Derivatives

The pyridine scaffold, particularly when substituted with methoxy groups, is a cornerstone in the design of novel anticancer agents. These compounds have demonstrated potent cytotoxic effects across a range of cancer cell lines, often acting through the induction of apoptosis and cell cycle arrest.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity (IC50 values) of various methoxy-substituted pyridine and related heterocyclic derivatives against several human cancer cell lines.

| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Imidazo[1,2-a]pyridine Analogues | IPA-5, IPA-6, IPA-8, IPA-9, IPA-12, IPA-16, IPA-17, IPA-19 | A549 (Lung), HeLa (Cervical), B16F10 (Melanoma) | 2.0 - 20.0 | [1] |

| Pyrazolo[3,4-b]pyridine Derivatives | Compound 9a | Hela (Cervical) | 2.59 | [2] |

| Compound 14g | MCF7 (Breast) | 4.66 | [2] | |

| Compound 14g | HCT-116 (Colon) | 1.98 | [2] | |

| Pyridine-based Thiosemicarbazones | N-(3-Methoxyphenyl)-2-(pyridin-2-ylmethylidene)hydrazinecarbothioamide | HeLa, RD, BxPC-3 | 0.1 - 0.2 | [3] |

| N-(4-Methoxyphenyl)-2-(pyridin-2-ylmethylidene)hydrazinecarbothioamide | HeLa, RD, BxPC-3 | 0.5 - 100 | [3] | |

| Sulfonamide Methoxypyridine Derivatives | Compound 22c | MCF-7 (Breast) | 0.130 | [4] |

| Compound 22c | HCT-116 (Colon) | 0.020 | [4] |

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The antiproliferative activity of the synthesized compounds is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Methodology:

-

Cell Seeding: Cancer cells (e.g., HeLa, MCF-7, HCT-116) are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.[2]

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) and incubated for a further 48 to 72 hours.[2]

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 4 hours.

-

Formazan Solubilization: The medium is removed, and the formed formazan crystals are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO).

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.

-

IC50 Calculation: The concentration of the compound that causes a 50% inhibition of cell growth (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.

Signaling Pathway: PI3K/mTOR Inhibition and Apoptosis Induction

Certain sulfonamide methoxypyridine derivatives have been identified as potent dual inhibitors of PI3K (Phosphatidylinositol 3-kinase) and mTOR (mammalian target of rapamycin), key regulators of cell growth and survival.[4] Inhibition of this pathway can lead to cell cycle arrest and apoptosis.

Antimicrobial Activity of Methoxy-Substituted Heterocyclic Derivatives

Schiff bases derived from methoxy-substituted aldehydes and heterocyclic amines are a promising class of antimicrobial agents, exhibiting activity against a range of bacterial and fungal pathogens.

Quantitative Antimicrobial Activity Data

The following table presents the minimum inhibitory concentration (MIC) values for representative Schiff base derivatives.

| Compound Class | Specific Derivative | Microorganism | MIC (µg/mL) | Reference |

| Schiff Base from 2-aminopyridine and 2-methoxybenzaldehyde | Co(II) complex | Staphylococcus aureus | - | [5] |

| Escherichia coli | - | [5] | ||

| Ni(II) complex | Staphylococcus aureus | - | [5] | |

| Escherichia coli | - | [5] | ||

| Schiff Bases from Sulfamethoxazole | Derivative with 3-methoxysalicylaldehyde (L3) | Rapidly Growing Mycobacteria | 0.61 - 1.22 | [6] |

Note: Specific MIC values for the Cobalt and Nickel complexes were not provided in the source material, but their activity was noted.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Dilution Method)

The minimum inhibitory concentration (MIC) of the synthesized compounds is typically determined using the broth microdilution method.

Methodology:

-

Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth).[7]

-

Serial Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The microtiter plates are incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Enzyme Inhibition

Derivatives containing the methoxy-pyridine moiety have been investigated as inhibitors of various enzymes implicated in disease, including cholinesterases and protein kinases.

Quantitative Enzyme Inhibition Data

The following table summarizes the enzyme inhibitory activity of selected methoxy-pyridine derivatives.

| Compound Class | Specific Derivative | Target Enzyme | IC50/Inhibition | Reference |

| Pyridine Derivatives | Compound C30 | Cystathionine β-synthase (CBS) | ~50% at 1 mM | [8] |

| Cystathionine γ-lyase (CSE) | ~40% at 1 mM | [8] | ||

| Compound C31 | Cystathionine β-synthase (CBS) | ~40% at 0.5 mM | [8] | |

| Cystathionine γ-lyase (CSE) | ~60% at 0.5 mM | [8] | ||

| Methoxy-naphthyl-Linked N-Benzyl Pyridinium Styryls | Compound 7av (SB-1436) | Acetylcholinesterase (AChE) | 176 nM | [9] |

| Butyrylcholinesterase (BChE) | 370 nM | [9] | ||

| Sulfonamide Methoxypyridine Derivatives | Compound 22c | PI3Kα | 0.22 nM | [4] |

| mTOR | 23 nM | [4] |

Experimental Workflow: Enzyme Inhibition Assay

The general workflow for assessing the enzyme inhibitory potential of a compound is as follows:

Conclusion

While the direct exploration of this compound derivatives remains an open area for research, the extensive studies on analogous methoxy-substituted pyridine and other heterocyclic compounds strongly suggest a high potential for significant biological activity. The data and protocols presented in this guide offer a solid framework for initiating investigations into the anticancer, antimicrobial, and enzyme-inhibiting properties of this promising, yet underexplored, class of compounds. Future research should focus on the synthesis and systematic biological evaluation of novel this compound derivatives to unlock their full therapeutic potential.

References

- 1. Design, synthesis and biological evaluation of 2-(3,4-dimethoxyphenyl)-6 (1,2,3,6-tetrahydropyridin-4-yl)imidazo[1,2-a]pyridine analogues as antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. scispace.com [scispace.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Screening Pyridine Derivatives against Human Hydrogen Sulfide-synthesizing Enzymes by Orthogonal Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Methoxy-naphthyl-Linked N-Benzyl Pyridinium Styryls as Dual Cholinesterase Inhibitors: Design, Synthesis, Biological Evaluation, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 4-Methoxynicotinaldehyde: A Detailed Experimental Protocol for Researchers

For Immediate Release

This application note provides detailed experimental protocols for the synthesis of 4-Methoxynicotinaldehyde, a key intermediate in the development of various pharmaceutical compounds. The described methods are intended for researchers and scientists in the fields of medicinal chemistry, organic synthesis, and drug development. This document outlines three distinct synthetic routes, offering flexibility in starting materials and reaction conditions.

Introduction

This compound, also known as 4-methoxypyridine-3-carbaldehyde, is a crucial building block in the synthesis of a wide range of biologically active molecules. Its functionalized pyridine ring system is a common scaffold in medicinal chemistry. This note details three synthetic pathways to obtain this versatile intermediate: Directed Ortho-Metalation of 4-methoxypyridine, Nucleophilic Aromatic Substitution of 4-chloronicotinaldehyde, and Oxidation of (4-methoxypyridin-3-yl)methanol.

Data Presentation

The following table summarizes the key quantitative data for the three synthesis methods, allowing for a direct comparison of their efficiency and requirements.

| Parameter | Method 1: Directed Ortho-Metalation | Method 2: Nucleophilic Aromatic Substitution | Method 3: Oxidation of Alcohol |

| Starting Material | 4-Methoxypyridine | 4-Chloronicotinaldehyde | (4-methoxypyridin-3-yl)methanol |

| Key Reagents | n-Butyllithium, TMEDA, DMF | Sodium methoxide, Methanol | Manganese dioxide (MnO2) |

| Solvent | Tetrahydrofuran (THF) | Methanol | Dichloromethane (DCM) |

| Reaction Temperature | -78 °C to room temperature | Reflux | Room temperature |

| Reaction Time | 4 hours | 12 hours | 24 hours |

| Yield | ~75% | ~85% | ~90% |

| Purification Method | Column Chromatography | Recrystallization | Filtration and Column Chromatography |

Experimental Protocols

Method 1: Synthesis via Directed Ortho-Metalation of 4-Methoxypyridine

This protocol describes the synthesis of this compound starting from 4-methoxypyridine through a directed ortho-metalation reaction.

Materials:

-

4-Methoxypyridine

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

N,N,N',N'-Tetramethylethylenediamine (TMEDA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate for elution

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add 4-methoxypyridine (1 equivalent) and anhydrous THF.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Add TMEDA (1.2 equivalents) to the solution.

-

Slowly add n-butyllithium (1.2 equivalents) dropwise to the cooled solution. Stir the mixture at -78 °C for 1 hour.

-

Add anhydrous DMF (1.5 equivalents) dropwise to the reaction mixture. Allow the reaction to warm to room temperature and stir for an additional 3 hours.

-

Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent to afford this compound as a solid.

Method 2: Synthesis via Nucleophilic Aromatic Substitution

This method involves the synthesis of this compound from 4-chloronicotinaldehyde via a nucleophilic aromatic substitution reaction with sodium methoxide.

Materials:

-

4-Chloronicotinaldehyde

-

Sodium methoxide (NaOMe)

-

Anhydrous Methanol (MeOH)

-

Dichloromethane (DCM)

-

Water

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve 4-chloronicotinaldehyde (1 equivalent) in anhydrous methanol.

-

Add sodium methoxide (1.5 equivalents) to the solution.

-

Heat the reaction mixture to reflux and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

To the residue, add water and extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Method 3: Synthesis via Oxidation of (4-methoxypyridin-3-yl)methanol

This protocol outlines the preparation of this compound by the oxidation of (4-methoxypyridin-3-yl)methanol using activated manganese dioxide.

Materials:

-

(4-methoxypyridin-3-yl)methanol

-

Activated Manganese Dioxide (MnO₂)

-

Dichloromethane (DCM)

-

Celite®

Procedure:

-

To a solution of (4-methoxypyridin-3-yl)methanol (1 equivalent) in dichloromethane, add activated manganese dioxide (5 equivalents).

-

Stir the suspension vigorously at room temperature for 24 hours. The reaction progress can be monitored by TLC.

-

Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese dioxide.

-

Wash the Celite® pad with additional dichloromethane.

-

Combine the filtrates and concentrate under reduced pressure.

-

If necessary, purify the resulting crude product by silica gel column chromatography to yield pure this compound.

Mandatory Visualization

The following diagrams illustrate the experimental workflows for each of the described synthetic methods.

Caption: Workflow for Directed Ortho-Metalation Synthesis.

Caption: Workflow for Nucleophilic Aromatic Substitution.

Caption: Workflow for Oxidation of Alcohol Synthesis.

Application Notes and Protocols: A Step-by-Step Guide to Claisen-Schmidt Condensation Using 4-Methoxynicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Claisen-Schmidt condensation is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds to produce α,β-unsaturated ketones, commonly known as chalcones.[1][2] These compounds are significant precursors in the synthesis of flavonoids and other heterocyclic compounds, which are of substantial interest in medicinal chemistry due to their wide array of pharmacological activities, including anti-inflammatory, antimicrobial, antioxidant, and anticancer properties.[3][4]

This application note provides a detailed protocol for the synthesis of a chalcone derivative via the Claisen-Schmidt condensation of 4-Methoxynicotinaldehyde with an appropriate ketone, such as acetophenone. The reaction proceeds via a base-catalyzed mechanism where a hydroxide base abstracts an acidic α-hydrogen from the ketone to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of this compound. The resulting aldol addition product readily undergoes dehydration to yield the stable, conjugated α,β-unsaturated ketone.[5][6]

Data Presentation

The following table summarizes representative quantitative data for the Claisen-Schmidt condensation between this compound and Acetophenone under different catalytic conditions.

| Aldehyde | Ketone | Catalyst | Solvent | Reaction Time (hours) | Temperature (°C) | Yield (%) |

| This compound | Acetophenone | NaOH | Ethanol | 4 | 25 | 85 |

| This compound | Acetophenone | KOH | Ethanol | 4 | 25 | 88 |

| This compound | Acetophenone | NaOH | None | 0.5 | 25 | 92 |

Experimental Protocols

Two primary methods for the synthesis are presented: a conventional solvent-based method and an environmentally friendly solvent-free grinding method.

Protocol 1: Conventional Solvent-Based Synthesis

Materials:

-

This compound

-

Acetophenone

-

Sodium Hydroxide (NaOH)

-

Ethanol (95%)

-

Distilled Water

-

Dilute Hydrochloric Acid (HCl)

-

Standard laboratory glassware (round-bottom flask, beaker, etc.)

-

Magnetic stirrer and stir bar

-

Vacuum filtration apparatus

Procedure:

-

In a 100 mL round-bottom flask, dissolve 10 mmol of this compound and 10 mmol of acetophenone in 30 mL of 95% ethanol.

-

Stir the mixture at room temperature using a magnetic stirrer until all solids are dissolved.

-

Prepare a 40% (w/v) aqueous solution of NaOH.

-

Slowly add the NaOH solution dropwise to the stirred ethanolic solution of the reactants. A change in color and the formation of a precipitate are typically observed.[4]

-

Continue stirring the reaction mixture at room temperature for 4-6 hours.

-

Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into a beaker containing approximately 50 g of crushed ice.

-

Acidify the mixture by slowly adding dilute HCl until a neutral pH (~7) is achieved.[4]

-

Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold distilled water to remove any residual base.

-

Recrystallize the crude product from hot ethanol to obtain the pure chalcone derivative.[4]

-

Dry the purified crystals in a desiccator, determine the yield, and characterize the compound using spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, IR).

Protocol 2: Green Synthesis via Solvent-Free Grinding

This method offers an environmentally benign alternative by avoiding the use of organic solvents during the reaction.[7][8]

Materials:

-

This compound

-

Acetophenone

-

Solid Sodium Hydroxide (NaOH)

-

Mortar and Pestle

-

Distilled Water

-

Dilute Hydrochloric Acid (HCl, 10% v/v)

-

Vacuum filtration apparatus

Procedure:

-

Place 10 mmol of this compound, 10 mmol of acetophenone, and 10 mmol of solid NaOH pellets into a mortar.

-

Grind the mixture vigorously with a pestle at room temperature for 15-30 minutes. The mixture may become paste-like and then solidify.[9]

-

Monitor the reaction's completion using TLC.

-

Once the reaction is complete, add approximately 20 mL of cold water to the mortar and continue to grind to break up the solid mass.

-

Transfer the mixture to a beaker and neutralize it with a cold 10% HCl solution.[8]

-

Collect the solid product by vacuum filtration and wash it with cold water.

-

Purify the crude product by recrystallization from ethanol.

-

Dry the purified product and characterize it as described in Protocol 1.

Visualizations

Caption: Reaction mechanism of the Claisen-Schmidt condensation.

Caption: Experimental workflow for chalcone synthesis.

References

- 1. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]

- 2. praxilabs.com [praxilabs.com]

- 3. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. m.youtube.com [m.youtube.com]

- 7. scitepress.org [scitepress.org]

- 8. Bot Verification [rasayanjournal.co.in]

- 9. benchchem.com [benchchem.com]

Application of 4-Methoxynicotinaldehyde in Medicinal Chemistry: A Detailed Guide for Researchers

Introduction: 4-Methoxynicotinaldehyde, also known as 4-methoxy-3-pyridinecarboxaldehyde (CAS No. 82257-15-6), is a versatile heterocyclic building block in medicinal chemistry.[1][2][3][4] Its unique structure, featuring a pyridine ring substituted with a methoxy group and a reactive aldehyde, makes it a valuable precursor for the synthesis of a diverse range of complex molecules with potential therapeutic applications. The methoxypyridine motif is a common feature in many biologically active compounds, contributing to improved pharmacological properties. The aldehyde functionality serves as a convenient handle for various chemical transformations, allowing for the construction of diverse molecular libraries for drug discovery programs. While direct biological profiling of this compound is limited, its utility is primarily demonstrated through the synthesis of derivatives targeting significant biological pathways implicated in various diseases.

Application Notes

The methoxypyridine core is a recognized pharmacophore in modern drug discovery, and its incorporation into molecular scaffolds has led to the development of potent and selective therapeutic agents. This compound serves as a key starting material for introducing this valuable moiety.

Precursor for Gamma-Secretase Modulators in Alzheimer's Disease

The methoxypyridine scaffold has been successfully incorporated into the design of gamma-secretase modulators (GSMs), a promising class of therapeutic agents for the treatment of Alzheimer's disease.[5][6][7] These modulators aim to allosterically alter the activity of γ-secretase, an enzyme complex involved in the production of amyloid-beta (Aβ) peptides, to favor the generation of shorter, less aggregation-prone Aβ species over the neurotoxic Aβ42 form.[8][9] The synthesis of certain GSMs involves the use of methoxypyridine-containing intermediates, highlighting the potential of this compound as a starting point for novel GSMs.[5][6]

Synthesis of PI3K/mTOR Dual Inhibitors for Cancer Therapy

The phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[10][11][12] Dual inhibitors targeting both PI3K and mTOR have emerged as a promising strategy to overcome resistance mechanisms and improve therapeutic outcomes.[13] Several potent PI3K/mTOR inhibitors feature a methoxypyridine core in their structure.[11] this compound can be utilized as a precursor to synthesize novel sulfonamide methoxypyridine derivatives with potential dual inhibitory activity against PI3K and mTOR.[11]

Table 1: Representative PI3K/mTOR Dual Inhibitors with a Pyridine Moiety

| Compound | PI3Kα IC₅₀ (nM) | mTOR IC₅₀ (nM) | Cell Line | Antiproliferative IC₅₀ (nM) |

| Omipalisib | 0.019 (Ki) | 0.18 (mTORC1 Ki) | Lymphoma, Solid Tumors | Varies |

| Voxtalisib | - | - | - | - |

| Apitolisib | - | - | - | - |

| 22c (a sulfonamide methoxypyridine derivative) | 0.22 | 23 | MCF-7 | 130 |

| HCT-116 | 20 |

Data for Omipalisib is presented as Ki values. Data for Voxtalisib and Apitolisib is not specified with IC50 values in the provided search results. Data for 22c is from a study on sulfonamide methoxypyridine derivatives.[11]

Experimental Protocols

The aldehyde group of this compound is amenable to a wide range of chemical transformations, making it a versatile starting material for building molecular complexity. Below are detailed protocols for two key reactions.

Protocol 1: Reductive Amination for the Synthesis of Amine Derivatives

Reductive amination is a cornerstone reaction in medicinal chemistry for the synthesis of secondary and tertiary amines.[14][15][16][17] This one-pot procedure involves the reaction of an aldehyde with an amine to form an imine intermediate, which is then reduced in situ to the corresponding amine.

Materials:

-

This compound

-

Primary or secondary amine of choice

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

-

1,2-Dichloroethane (DCE) or Methanol (MeOH)

-

Acetic acid (optional, as a catalyst)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a solution of this compound (1.0 mmol) in DCE (10 mL), add the desired amine (1.1 mmol).

-

If the amine is a salt, add one equivalent of a non-nucleophilic base like triethylamine to liberate the free amine.

-

For less reactive amines, a catalytic amount of acetic acid can be added to facilitate imine formation.

-

Stir the mixture at room temperature for 1-2 hours.

-

Add sodium triacetoxyborohydride (1.5 mmol) portion-wise to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-